3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol
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Overview
Description
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol is a chemical compound with a molecular formula of C9H8BrNO It is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a prop-2-yn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol typically involves the following steps:
Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Propargylation: The prop-2-yn-1-ol moiety is added through propargylation reactions, typically involving propargyl bromide (C3H3Br) and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, alkylation, and propargylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM)
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)
Substitution: Sodium azide (NaN3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alcohols or alkanes
Substitution: Azides or other substituted derivatives
Scientific Research Applications
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the prop-2-yn-1-ol moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-3-methylpyridin-2-yl)prop-2-yn-1-ol
- 3-(5-Bromo-6-ethylpyridin-2-yl)prop-2-yn-1-ol
- 3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-2-ol
Uniqueness
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-yn-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-(5-bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H8BrNO/c1-7-9(10)5-4-8(11-7)3-2-6-12/h4-5,12H,6H2,1H3 |
InChI Key |
KDSPQHHFUWCOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C#CCO)Br |
Origin of Product |
United States |
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